molecular formula C9H9BrO B1374599 4-Bromo-2-ethylbenzaldehyde CAS No. 1114808-89-7

4-Bromo-2-ethylbenzaldehyde

Cat. No. B1374599
M. Wt: 213.07 g/mol
InChI Key: SQLKXUKAJYHRNP-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Morpholine-N-oxide (5.0 g, 43 mmol) was stirred in dichloromethane (30 mL) over 3A sieves 30 min under N2 atmosphere. (4-Bromo-2-ethyl-phenyl)-methanol (3.1 g, 14.4 mmol), then tetrapropylammonium perruthenate (250 mg, 0.72 mmol) was added. The solution was stirred 2 h then filtered through a plug of silica. The silica was washed with 30% ethyl acetate in hexanes, and the organics were pooled. The solution was concentrated in vacuo to give a light yellow oil (3.4 g).
Name
Morpholine-N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH+]1([O-])CCOCC1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[C:11]([CH2:17][CH3:18])[CH:10]=1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[C:11]([CH2:17][CH3:18])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Morpholine-N-oxide
Quantity
5 g
Type
reactant
Smiles
[NH+]1(CCOCC1)[O-]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)CC
Name
Quantity
250 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a plug of silica
WASH
Type
WASH
Details
The silica was washed with 30% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 110.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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